molecular formula C15H21NO6 B6235800 2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid CAS No. 1259960-10-5

2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid

Cat. No. B6235800
CAS RN: 1259960-10-5
M. Wt: 311.3
InChI Key:
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid, also known as TBHP, is a compound of interest in the field of organic chemistry and biochemistry. TBHP is a carboxylic acid derivative with a wide range of applications in scientific research.

Mechanism of Action

2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid is an acid-catalyzed reaction that involves the protonation of the amino group of the 2-amino-3-methoxyphenol molecule. This protonation activates the molecule and facilitates the formation of a nucleophilic acyl substitution reaction with the acetic anhydride. This reaction results in the formation of the 2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid molecule.
Biochemical and Physiological Effects
2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid has been studied for its potential biochemical and physiological effects. Studies have shown that 2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid is a potent antioxidant and scavenger of reactive oxygen species. It has also been shown to have anti-inflammatory and anti-tumor properties. Additionally, 2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid has been shown to have neuroprotective effects and to possess neuroprotective and neuroregenerative properties.

Advantages and Limitations for Lab Experiments

2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid has several advantages when used in laboratory experiments. It is a relatively stable compound, with a long shelf life and low toxicity. It is also inexpensive and easily obtainable. However, 2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid is a carboxylic acid derivative and must be handled carefully to avoid skin and eye irritation. Additionally, 2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid is a strong acid and can cause corrosion of laboratory equipment.

Future Directions

2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid has a wide range of potential future applications. It could be used in the development of new drugs, as a chiral auxiliary in asymmetric synthesis, in the synthesis of polymers, and as a catalyst in organic synthesis. It could also be used in the development of new materials and in the synthesis of new pharmaceuticals. Additionally, 2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid could be used in the development of new imaging technologies, such as MRI and PET scans, and in the development of biosensors. Finally, 2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid could be used in the development of new diagnostic tools and in the development of new treatments for diseases.

Synthesis Methods

2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid is synthesized through a two-step reaction sequence. The first step involves the reaction of tert-butyl bromoacetate with 2-amino-3-methoxyphenol to yield the intermediate 2-{[(tert-butoxy)carbonyl]amino}-3-methoxyphenol. This intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to form 2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. 2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid is also used in the synthesis of pharmaceuticals, as a chiral auxiliary in asymmetric synthesis, and as a reagent in the synthesis of fine chemicals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid' involves the protection of the amine group, followed by the synthesis of the desired carboxylic acid through a series of reactions.", "Starting Materials": [ "2-hydroxy-3-methoxybenzaldehyde", "tert-butyl carbamate", "ethyl chloroformate", "sodium borohydride", "sodium hydroxide", "acetic anhydride", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting tert-butyl carbamate with 2-hydroxy-3-methoxybenzaldehyde in the presence of sodium borohydride to obtain the intermediate product.", "Step 2: Reaction of the intermediate product with ethyl chloroformate in the presence of sodium hydroxide to form the tert-butyl ester.", "Step 3: Hydrolysis of the tert-butyl ester using hydrochloric acid to obtain the carboxylic acid intermediate.", "Step 4: Conversion of the carboxylic acid intermediate to the desired compound by reacting with acetic anhydride and acetic acid in the presence of sodium bicarbonate.", "Step 5: Purification of the final product using magnesium sulfate and diethyl ether, followed by recrystallization from methanol and water." ] }

CAS RN

1259960-10-5

Product Name

2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid

Molecular Formula

C15H21NO6

Molecular Weight

311.3

Purity

95

Origin of Product

United States

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